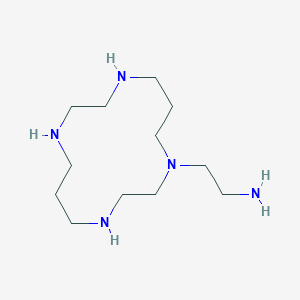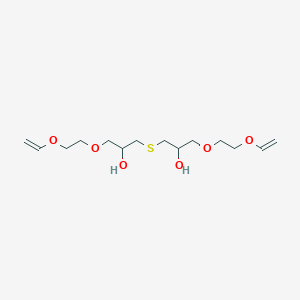
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is a chemical compound with the molecular formula C14H26O6S It is characterized by the presence of multiple oxygen and sulfur atoms within its structure, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol typically involves multi-step organic reactions. One common method includes the reaction of specific diols with sulfur-containing reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The industrial process may also incorporate purification steps such as distillation or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,14,17-Tetraoxa-10-azanonadeca-1,18-diene-8,12-diol: Similar in structure but contains nitrogen instead of sulfur.
5β,6β-Epoxy-(22E)-ergosta-8,22-diene-3β,7β-diol: Another compound with multiple oxygen atoms and a similar diene structure.
Uniqueness
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is unique due to the presence of both oxygen and sulfur atoms, which confer distinct chemical properties. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
106848-54-8 |
|---|---|
Formule moléculaire |
C14H26O6S |
Poids moléculaire |
322.42 g/mol |
Nom IUPAC |
1-(2-ethenoxyethoxy)-3-[3-(2-ethenoxyethoxy)-2-hydroxypropyl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H26O6S/c1-3-17-5-7-19-9-13(15)11-21-12-14(16)10-20-8-6-18-4-2/h3-4,13-16H,1-2,5-12H2 |
Clé InChI |
TXAKWKCVTOPSEK-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOCC(CSCC(COCCOC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


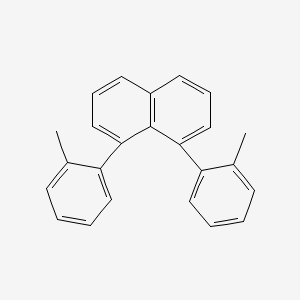
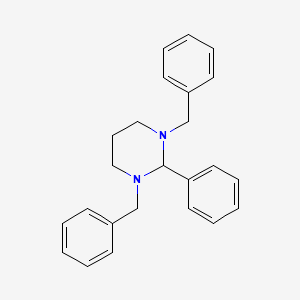
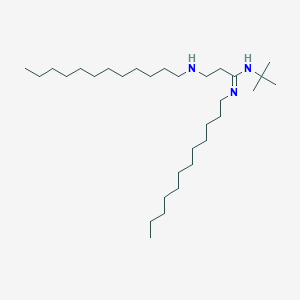
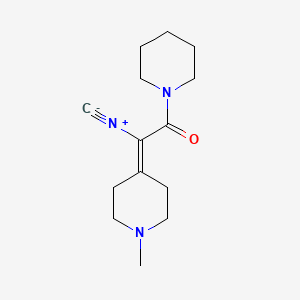
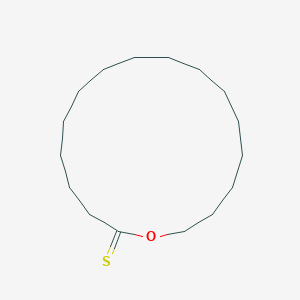
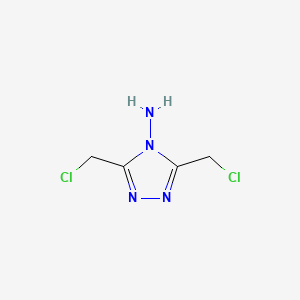
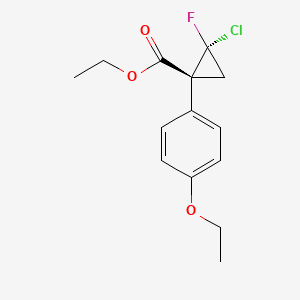
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
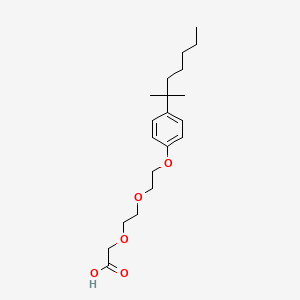
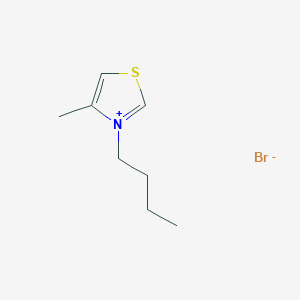


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
